Product packaging for ODM-204(Cat. No.:)

ODM-204

Cat. No.: B1193274
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Androgen Receptor Pathway in Prostate Carcinogenesis Research

The androgen receptor (AR) signaling pathway plays a pivotal role in the development and progression of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its activation, nuclear translocation, and subsequent regulation of genes essential for prostate cell proliferation and survival indiamart.comontosight.ai. In preclinical research models, the AR pathway is consistently identified as a central driver of prostate carcinogenesis, making its sustained inhibition a primary therapeutic objective guidetopharmacology.org. The development of compounds like ODM-204 underscores the ongoing significance of targeting this pathway, even in advanced disease states wikipedia.orgnih.gov.

Evolution of Androgen Deprivation Strategies in Preclinical Research Models

Historically, androgen deprivation therapy (ADT), which aims to reduce systemic androgen levels, has been the cornerstone of prostate cancer treatment in preclinical models and clinical settings health.krwikipedia.org. While initially effective, ADT often leads to temporary remission, with most tumors eventually progressing to castration-resistant prostate cancer (CRPC) health.krwikipedia.org. This progression prompted the development of next-generation AR-targeting agents, including more potent AR antagonists and androgen biosynthesis inhibitors, which have been extensively studied in preclinical models wikipedia.org. This compound represents an advancement in this evolution, combining both AR antagonism and CYP17A1 inhibition in a single nonsteroidal compound, aiming for more comprehensive androgen signaling blockade than single-mechanism agents wikipedia.orgwikipedia.orgnih.gov.

Emergence of Castration-Resistant Prostate Cancer (CRPC) in Preclinical Contexts

Despite castrate levels of circulating androgens achieved through ADT, prostate cancer frequently progresses to CRPC in preclinical models, indicating that AR signaling remains active and crucial for tumor growth health.krwikipedia.orgguidetopharmacology.org. This continued dependence on the AR pathway in CRPC models highlights the adaptive mechanisms employed by cancer cells to maintain AR activity under low-androgen conditions guidetopharmacology.orgontosight.ai. This compound was specifically developed to address this persistent AR signaling in CRPC, demonstrating promising results in preclinical CRPC models, such as the VCaP xenograft model, where it significantly inhibited tumor growth guidetomalariapharmacology.orgwikipedia.orgthermofisher.comnih.gov.

Mechanisms of Resistance to Androgen Deprivation in Research Models

Preclinical research has elucidated several mechanisms by which prostate cancer cells develop resistance to androgen deprivation, all of which often converge on the reactivation or persistent activation of AR signaling wikipedia.orgwikipedia.orgguidetopharmacology.orgguidetopharmacology.org. These mechanisms include:

AR Overexpression: Amplification of the AR gene or increased AR mRNA and protein expression allows tumor cells to become hypersensitive to residual low levels of androgens, maintaining AR activity nih.govguidetopharmacology.orgguidetopharmacology.orgontosight.ai.

AR Mutations: Point mutations in the AR, particularly in the ligand-binding domain (LBD), can alter ligand specificity, leading to promiscuous activation by weak adrenal androgens or even converting antiandrogens into agonists wikipedia.orgmims.comguidetopharmacology.org. This compound has shown the ability to antagonize AR as well as ARs with common mutations found in CRPC, including F877L, W742L, and T878A, in preclinical studies mims.comwikipedia.org.

AR Splice Variants: Expression of constitutively active AR splice variants, which often lack the LBD, can lead to ligand-independent AR activation wikipedia.orgwikipedia.orgguidetopharmacology.org.

Ligand-Independent AR Activation: Other signaling pathways (e.g., MAPK, PI3K/AKT/mTOR, IL-6) can cross-talk with and activate the AR in a ligand-independent manner ontosight.aiontosight.aimims.com.

This compound's dual mechanism, by directly blocking the AR and inhibiting androgen biosynthesis, is designed to counteract these diverse AR-dependent resistance mechanisms, providing a more robust blockade of AR signaling wikipedia.orgthermofisher.comnih.gov.

Role of Persistent Androgen Receptor Signaling in Preclinical Progression

The continued reliance on AR signaling is a hallmark of CRPC progression in preclinical models, even when systemic androgen levels are suppressed to castrate levels wikipedia.orgguidetopharmacology.org. This persistent signaling drives tumor cell proliferation and survival, underscoring the need for therapeutic agents that can effectively inhibit AR activity in this challenging environment health.krontosight.ai. Preclinical studies with this compound have demonstrated its capacity to inhibit the proliferation of androgen-dependent VCaP and LNCaP cells in vitro and significantly reduce tumor growth in murine VCaP xenograft models, even in the CRPC stage guidetomalariapharmacology.orgwikipedia.orgthermofisher.comnih.gov. This sustained anti-tumor activity highlights its potential to address persistent AR signaling.

Contribution of Intratumoral Androgen Biosynthesis Pathways (CYP17A1)

A significant mechanism contributing to CRPC progression in preclinical models is the ability of tumor cells to synthesize androgens de novo or convert weak adrenal androgens into potent AR ligands (testosterone and DHT) within the tumor microenvironment health.krwikidoc.orgontosight.ai. The enzyme CYP17A1 plays a crucial role in this intratumoral androgen biosynthesis, catalyzing key steps in the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone and DHT wikipedia.orgwikipedia.orgnih.gov. Preclinical studies have shown that CYP17A1 is often upregulated in CRPC, making it a critical target for therapy health.krwikipedia.orgnih.gov. This compound's ability to potently inhibit CYP17A1, with an IC50 of 22 nM, directly addresses this resistance mechanism by dampening androgenic stimuli at their source uni.luguidetomalariapharmacology.orgthermofisher.com. This inhibition of adrenal and testicular steroid production has been observed dose-dependently in preclinical models, including sexually mature male cynomolgus monkeys and human chorionic gonadotropin-treated male rats guidetomalariapharmacology.orgwikipedia.orgnih.govwikipedia.org.

Detailed Research Findings on this compound

Preclinical investigations have provided compelling evidence for the efficacy of this compound. In in vitro studies, this compound demonstrated potent inhibitory effects on the proliferation of androgen-dependent prostate cancer cell lines, such as VCaP and LNCaP. Its dual mechanism of action involves high-affinity binding to the AR (Ki=47 nM) and potent inhibition of CYP17A1 (IC50=22 nM) guidetomalariapharmacology.orgthermofisher.com.

Preclinical ActivityThis compound ValueComparison (Enzalutamide/Abiraterone)Reference
AR Binding Affinity (Ki)47 nM guidetomalariapharmacology.orgthermofisher.com
CYP17A1 Inhibition (IC50)22 nM uni.luguidetomalariapharmacology.orgthermofisher.com
LNCaP Cell Proliferation Inhibition (IC50)170 nM thermofisher.com
VCaP Cell Proliferation Inhibition (IC50)280 nM thermofisher.com
VCaP Xenograft Tumor Growth Inhibition66% (at 50 mg/kg/day)Superior to single-agent enzalutamide (B1683756) or abiraterone (B193195) guidetomalariapharmacology.org, abiraterone showed no efficacy in CRPC VCaP model wikipedia.org guidetomalariapharmacology.orgwikipedia.orgthermofisher.com
AR(T877A) Mutant Inhibition (IC50)95 nM thermofisher.com
AR(W741L) Mutant Inhibition (IC50)277 nM thermofisher.com
AR(F876L) Mutant Inhibition (IC50)6 nM thermofisher.com

In in vivo studies, this compound demonstrated significant anti-tumor activity. In a VCaP xenograft model, oral administration of this compound (50 mg/kg/day) resulted in a 66% inhibition of tumor growth thermofisher.com. Notably, in a castration-resistant VCaP model in orchidectomized animals, this compound significantly inhibited tumor growth, whereas abiraterone acetate (B1210297) did not show efficacy wikipedia.org. Furthermore, this compound dose-dependently inhibited adrenal and testicular steroid production in intact sexually mature male cynomolgus monkeys and human chorionic gonadotropin-treated male rats guidetomalariapharmacology.orgwikipedia.orgnih.govwikipedia.org. Co-administration of this compound with leuprolide acetate (an LHRH agonist) in rats significantly potentiated the suppression of circulating testosterone levels and decreased the weights of androgen-sensitive organs wikipedia.orgnih.govwikipedia.org.

Preclinical ModelKey FindingObserved Effect of this compoundReference
VCaP & LNCaP Cells (in vitro)Inhibition of proliferationDose-dependent inhibition of proliferation wikipedia.orgthermofisher.comnih.gov
Murine VCaP Xenograft Model (in vivo)Anti-tumor propertiesSignificant reduction in tumor growth in intact and CRPC models guidetomalariapharmacology.orgwikipedia.orgthermofisher.comnih.gov
Sexually Mature Male Cynomolgus MonkeysInhibition of adrenal and testicular steroid productionDose-dependent inhibition of serum testosterone (T) and dehydroepiandrosterone (DHEA) after single oral doses (10-30 mg/kg) guidetomalariapharmacology.orgwikipedia.orgnih.govwikipedia.org
Human Chorionic Gonadotropin-Treated Male RatsInhibition of adrenal and testicular steroid productionSimilar results to monkeys, significant decrease in serum testosterone levels at doses of 3, 10, 30, and 100 mg/kg wikipedia.orgnih.govwikipedia.org
Rats with Leuprolide Acetate Co-administrationPotentiation of ADT effectsSignificant and dose-dependent potentiation of testosterone suppression and decrease in androgen-sensitive organ weights wikipedia.orgthermofisher.comwikipedia.org

The preclinical data collectively indicate that this compound is a promising dual CYP17A1 and AR inhibitor for the treatment of CRPC, demonstrating potent anti-tumor activity and effective suppression of androgen biosynthesis in various research models guidetomalariapharmacology.orgwikipedia.orgthermofisher.com.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ODM204;  ODM-204;  ODM 204.

Origin of Product

United States

Discovery and Preclinical Characterization of Odm 204

Rationale for Dual Inhibition of Androgen Receptor and CYP17A1

The rationale for developing a dual inhibitor like ODM-204 stems from the persistent challenge of castration-resistant prostate cancer. Despite initial success with androgen deprivation therapy (ADT), most prostate cancer patients eventually develop CRPC. wikipedia.orgfishersci.ca This progression is largely driven by the continued activation of the androgen receptor (AR) signaling pathway, even when systemic testosterone (B1683101) levels are very low. nih.govwikipedia.orgwikipedia.org

Mechanisms of CRPC resistance to conventional ADT include AR gene amplification leading to overexpression, AR mutations that broaden ligand specificity, and the intracrine synthesis of androgens within tumor cells. nih.govwikipedia.org The CYP17A1 enzyme plays a pivotal role in this intracrine androgen synthesis, being a prerequisite for the formation of dihydrotestosterone (B1667394) (DHT) and testosterone (T) both in the adrenal glands and within the tumor microenvironment. nih.govwikipedia.orgwikidata.org

Therefore, a therapeutic strategy that simultaneously inhibits CYP17A1 to reduce androgen biosynthesis and directly blocks the androgen receptor is considered highly advantageous. nih.govwikipedia.orgfishersci.ca This dual approach aims to more efficiently dampen androgenic stimuli in the body and at the tumor site, thereby overcoming the various resistance mechanisms that allow CRPC to thrive. nih.govwikipedia.orgwikipedia.org

Design and Conceptualization of this compound as a Nonsteroidal Dual Inhibitor

This compound was conceptualized and designed as a novel, orally administered, nonsteroidal compound. nih.govwikipedia.orgwikidata.orgciteab.com Its nonsteroidal chemical structure is a key characteristic, distinguishing it from steroidal inhibitors like abiraterone (B193195). nih.govwikipedia.org

The design principle behind this compound was to create a single molecule capable of exerting a dual mechanism of action:

CYP17A1 Inhibition: this compound efficiently inhibits the CYP17A1 enzyme, thereby blocking the synthesis of androgens such as testosterone and dihydrotestosterone. This action reduces the supply of ligands that can activate the AR. nih.govwikidata.org

Androgen Receptor Blockade: Concurrently, this compound directly binds to the androgen receptor with high affinity and specificity. nih.govwikipedia.orgwikidata.org This binding prevents androgen-induced receptor activation, inhibits AR nuclear translocation, and consequently, prevents the transcription of AR-responsive genes. wikidata.org

This integrated approach aims to provide a more comprehensive blockade of AR signaling, addressing both the supply of androgens and the receptor's ability to respond to them. The oral route of administration was also a key design consideration for patient convenience. wikipedia.orgciteab.com

Molecular and Cellular Mechanisms of Action of Odm 204

Androgen Receptor (AR) Antagonism and Modulation

ODM-204 acts as a potent antagonist of the androgen receptor, thereby modulating its activity and downstream signaling pathways. cancer.gov

Binding Affinity and Selectivity Profile for Androgen Receptor

This compound demonstrates a high binding affinity for the androgen receptor, with a reported inhibition constant (Ki) of 47 nM. asco.orgascopubs.org This strong binding affinity contributes to its effectiveness as an AR antagonist. nih.gov Studies have indicated that this compound is selective for the androgen receptor, a crucial characteristic for minimizing off-target effects. asco.orgascopubs.org

ParameterValueReference
Binding Affinity (Ki) for AR47 nM asco.orgascopubs.org

Inhibition of Androgen Receptor Nuclear Translocation

A critical step in androgen receptor signaling is its translocation from the cytoplasm to the nucleus upon ligand binding. This compound has been shown to effectively inhibit this process. cancer.govascopubs.org By preventing the nuclear translocation of the AR, this compound blocks its access to androgen-responsive elements on target genes, thereby inhibiting the initiation of gene transcription. cancer.gov

Modulation of Androgen Receptor-Mediated Gene Transcription

As a consequence of its ability to antagonize the androgen receptor and prevent its nuclear translocation, this compound effectively modulates AR-mediated gene transcription. cancer.gov By blocking the receptor's ability to bind to DNA, this compound prevents the transcription of genes that are dependent on androgen signaling for their expression. cancer.gov This leads to a reduction in the synthesis of proteins that drive the growth and proliferation of androgen-sensitive cells.

Activity Profile Against Specific Androgen Receptor Mutants (e.g., T877A, W741L, F876L)

Mutations in the androgen receptor can lead to resistance to conventional anti-androgen therapies. This compound has demonstrated activity against several clinically relevant AR mutants. ascopubs.org This suggests that this compound may be effective in cases where other treatments have failed due to the emergence of such mutations. The inhibitory concentrations (IC50) for the transactivation of these mutant receptors are detailed below. ascopubs.orgasco.org

Androgen Receptor MutantIC50 (nM)Reference
T877A95 ascopubs.orgasco.org
W741L277 ascopubs.orgasco.org
F876L6 ascopubs.orgasco.org

CYP17A1 Enzyme Inhibition

In addition to its effects on the androgen receptor, this compound also targets the production of androgens through the inhibition of the CYP17A1 enzyme. researchgate.netnih.gov CYP17A1 is a key enzyme in the steroid biosynthesis pathway, responsible for the production of androgens in both the testes and adrenal glands. cancer.gov

EnzymeIC50 (nM)Reference
CYP17A122 asco.orgascopubs.org

Specific Inhibition of C17,20-Lyase Activity

This compound demonstrates high potency in inhibiting CYP17A1, an enzyme that possesses both 17α-hydroxylase and 17,20-lyase activities, which are crucial for the biosynthesis of androgens. cancer.gov The inhibitory action of this compound is particularly directed towards the C17,20-lyase activity, a rate-limiting step in the production of androgen precursors. cancer.gov Preclinical studies have established its high potency, with an IC50 value of 22 nM for CYP17A1. asco.orgascopubs.org This targeted inhibition effectively curtails the synthesis of androgens in both the testes and the adrenal glands. cancer.gov

Impact on Steroidogenesis Pathways and Androgen Biosynthesis

The specific inhibition of C17,20-lyase by this compound has a significant downstream effect on the entire steroidogenesis pathway, leading to a marked reduction in the production of key androgens. This includes a decrease in the synthesis of dehydroepiandrosterone (B1670201) (DHEA), a precursor for both testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). asco.orgresearchgate.net Consequently, the levels of testosterone and its more potent derivative, DHT, are substantially suppressed. researchgate.net

In preclinical models, a single oral dose of this compound was shown to significantly inhibit testosterone production. researchgate.net When used in combination with LHRH agonists, it has the capacity to suppress testosterone to undetectable levels. researchgate.net Studies in sexually mature male cynomolgus monkeys demonstrated a dose-dependent inhibition of both adrenal and testicular steroid production following a single oral dose. nih.gov Specifically, serum testosterone and DHEA levels were markedly suppressed. asco.org

Inhibitory Activity of this compound

TargetInhibitory MetricValueReference
CYP17A1IC5022 nM asco.orgascopubs.org
Androgen Receptor (AR)Ki47 nM asco.orgascopubs.org

Synergistic Inhibition of AR Signaling and Androgen Biosynthesis Pathways

The therapeutic potential of this compound is amplified by its dual mechanism of action, which not only halts the production of androgens but also blocks the androgen receptor itself. nih.gov This simultaneous targeting of both androgen biosynthesis and AR signaling offers a more comprehensive and potentially more effective blockade of androgen-dependent pathways than targeting either pathway alone. asco.orgascopubs.org

This compound binds to the androgen receptor with high affinity, exhibiting a Ki value of 47 nM. asco.orgascopubs.org This binding prevents androgen-induced receptor activation and its subsequent translocation to the nucleus, thereby inhibiting the transcription of AR-responsive genes. cancer.gov This direct antagonism of the AR complements the reduction in androgen levels, leading to a profound suppression of androgen signaling.

This synergistic approach has been demonstrated in preclinical models where this compound showed significant antitumor activity. asco.org In a VCaP xenograft model, this compound demonstrated superior antitumor activity compared to single-agent enzalutamide (B1683756) or abiraterone (B193195), as well as their combination. asco.org Furthermore, in rats, the co-administration of this compound with a leuprolide acetate (B1210297) (an LHRH agonist) significantly potentiated the suppression of circulating testosterone levels and the reduction in the weight of androgen-sensitive organs in a dose-dependent manner. nih.gov This highlights the enhanced efficacy achieved by concurrently inhibiting both the production of androgens and their ability to activate the androgen receptor.

Preclinical Efficacy of this compound

ModelFindingReference
VCaP XenograftShowed significant antitumor activity, better than single agent enzalutamide or abiraterone, or their combination. asco.org
Rats (co-administered with leuprolide acetate)Significantly and dose-dependently potentiated the suppression of circulating testosterone levels and the decrease in weights of androgen-sensitive organs. nih.gov
Sexually Mature Male Cynomolgus MonkeysDose-dependently inhibited adrenal and testicular steroid production after a single oral dose. nih.gov

Preclinical Efficacy and Pharmacodynamic Profiles of Odm 204

In Vitro Pharmacological Investigations

Preclinical studies have thoroughly investigated the pharmacological profile of ODM-204 in various in vitro models, demonstrating its efficacy in inhibiting prostate cancer cell proliferation and steroidogenesis.

Inhibition of Prostate Cancer Cell Proliferation (e.g., VCaP and LNCaP Cell Lines)

This compound has been shown to effectively inhibit the proliferation of androgen-dependent prostate cancer cell lines, including VCaP and LNCaP, in vitro. wikipedia.orgguidetopharmacology.orgnih.gov In LNCaP cells, this compound demonstrated superior efficacy in suppressing androgen-induced proliferation compared to established androgen pathway modulators such as enzalutamide (B1683756), abiraterone (B193195), and galeterone (B1683757). wikipedia.org For VCaP cells, this compound exhibited comparable potency to enzalutamide in inhibiting proliferation, while proving more effective than galeterone and abiraterone. wikipedia.org

Table 1: Inhibition of Prostate Cancer Cell Proliferation (IC50 values)

CompoundLNCaP Cells (IC50, nM)VCaP Cells (IC50, nM)
This compound200260
Enzalutamide880315
Abiraterone13009000
Galeterone26002000

Effects on Steroidogenesis in Subcellular and Cellular Models (e.g., Testicular Microsomes, Adrenocortical Cell Lines)

This compound functions as an inhibitor of the CYP17A1 enzyme, which is a key enzyme in steroid biosynthesis. wikipedia.orgguidetopharmacology.orgnih.govchem960.com Its inhibitory effects on CYP17A1-mediated hydroxylation, a process essential for the formation of 17α-hydroxyprogesterone from progesterone, have been evaluated in testicular microsomes from various species. wikipedia.org

Table 2: CYP17A1 Inhibition in Testicular Microsomes (IC50 values)

CompoundHuman Testicular Microsomes (IC50, nM)Monkey Testicular Microsomes (IC50, nM)Rat Testicular Microsomes (IC50, nM)
This compound221192
Abiraterone1.332.1
Galeterone94212

Furthermore, this compound has been shown to inhibit adrenal steroid production in adrenocortical tumor cells (H295R), which serve as an in vitro model for steroidogenesis. wikipedia.orgguidetopharmacology.orgnih.gov

Comparative Efficacy of this compound with Established Androgen Pathway Modulators in Vitro

This compound exhibits potent androgen receptor (AR) binding and antagonistic activity. In competitive AR binding assays, this compound demonstrated a Ki value of 55 nM, indicating high affinity, while galeterone had a Ki value of 780 nM. wikipedia.org Another study reported a Ki value of 47 nM for this compound's AR binding.

In Vivo Efficacy Assessments in Animal Models

The preclinical efficacy of this compound has been further substantiated through in vivo studies conducted in various animal models.

Anti-Tumor Activity in Murine Xenograft Models (e.g., VCaP Xenografts)

This compound significantly reduced tumor growth in murine VCaP xenograft models. wikipedia.orgguidetopharmacology.orgnih.govchem960.com In studies utilizing intact VCaP xenografts, this compound led to a significant reduction in tumor growth when compared to vehicle-treated mice (p < 0.001). wikipedia.org In contrast, abiraterone acetate (B1210297) did not demonstrate efficacy in this specific model. wikipedia.org

Furthermore, in castration-resistant prostate cancer (CRPC) VCaP models, where tumors were allowed to regrow after orchidectomy, this compound significantly inhibited tumor growth (p < 0.05). wikipedia.org In this setting, abiraterone acetate did not show comparable efficacy. wikipedia.org Across different VCaP xenograft models, this compound exhibited significant anti-tumor activity, surpassing that observed with single-agent enzalutamide or abiraterone, or their combination.

Effects on Androgen-Sensitive Organ Weights in Rodent Models

In rodent models, the co-administration of this compound significantly and dose-dependently potentiated the leuprolide acetate-mediated suppression of circulating testosterone (B1683101) levels and the reduction in weights of androgen-sensitive organs. wikipedia.orgguidetopharmacology.orgnih.gov This indicates an enhanced anti-androgenic effect when combined with an LHRH agonist. wikipedia.orgguidetopharmacology.orgnih.gov Moreover, a single oral dose of this compound in sexually mature male cynomolgus monkeys resulted in a dose-dependent inhibition of both adrenal and testicular steroid production. wikipedia.orgguidetopharmacology.orgnih.gov Similar observations regarding steroid production inhibition were made in human chorionic gonadotropin-treated male rats. wikipedia.orgguidetopharmacology.orgnih.gov

Modulation of Androgen Receptor-Dependent Signaling Pathways in Vivo

This compound functions as a dual-action compound, inhibiting the CYP17A1 enzyme and blocking androgen receptor (AR) signaling with high affinity and specificity. Preclinical studies have demonstrated its potent antagonism of the AR, including common mutations found in CRPC such as F877L, W742L, and T878A. utupub.firesearchgate.netresearchgate.netascopubs.org In in vitro assays, this compound inhibited testosterone-mediated nuclear translocation of AR and its mutants. ascopubs.org

In in vivo murine VCaP xenograft models, this compound significantly reduced tumor growth. utupub.firesearchgate.net This anti-tumor activity is attributed to its ability to suppress androgen-induced proliferation of androgen-dependent prostate cancer cell lines, including VCaP and LNCaP cells. utupub.fiascopubs.org

Table 1: In Vitro Potency of this compound Against Androgen Receptor and Its Mutants

TargetIC50 (nM) / Ki (nM)Reference
Wild type AR (Ki)47 ascopubs.orgascopubs.org
AR(T877A)95 ascopubs.org
AR(W741L)277 ascopubs.org
AR(F876L)6 ascopubs.org
CYP17A1 (IC50)22 ascopubs.orgascopubs.org

Inhibition of Adrenal and Testicular Steroid Production in Preclinical Animal Models (e.g., Primates and Rodents)

This compound has shown a dose-dependent inhibition of adrenal and testicular steroid production in preclinical animal models. In sexually mature male cynomolgus monkeys, a single oral dose of 10–30 mg/kg of this compound dose-dependently inhibited the production of both principal androgens, testosterone (T) and dehydroepiandrosterone (B1670201) (DHEA), secreted from testicles and adrenals. utupub.firesearchgate.netascopubs.org Similar results were observed in human chorionic gonadotropin-treated male rats, where this compound efficiently inhibited steroid biosynthesis. utupub.firesearchgate.netnih.gov

Evaluation of Combination Strategies with LHRH Agonists in Preclinical Animal Models

The co-administration of this compound with the LHRH agonist leuprolide acetate in rats significantly and dose-dependently potentiated the suppression of circulating testosterone levels and the decrease in weights of androgen-sensitive organs. utupub.firesearchgate.netascopubs.orgnih.govresearchgate.net This suggests that this compound can enhance the effects of chemical castration induced by LHRH agonists. ascopubs.org

Comparative Efficacy of this compound with Benchmark Androgen Pathway Modulators in Vivo (e.g., Enzalutamide, Abiraterone)

In comparative preclinical studies, this compound demonstrated promising anti-tumor activity. In a VCaP xenograft mouse model, this compound significantly reduced tumor growth compared to vehicle-treated mice (p < 0.001). utupub.fi In the same model, this compound exhibited significant antitumor activity, outperforming single-agent enzalutamide or abiraterone, or their combination. ascopubs.org Abiraterone acetate, in a similar setting, failed to show efficacy in this VCaP model. utupub.fi

Table 2: Comparative In Vitro Antiproliferative Activity (IC50 values) in Prostate Cancer Cell Lines

CompoundLNCaP Cells (nM)VCaP Cells (nM)Reference
This compound200260 utupub.fi
Enzalutamide880315 utupub.fi
Abiraterone13009000 utupub.fi
Galeterone26002000 utupub.fi

Table 3: Tumor Growth Inhibition in VCaP Xenograft Model

Treatment GroupTumor Growth Inhibition (%)SignificanceReference
This compound66Significant ascopubs.org
Abiraterone AcetateNo efficacyNot significant utupub.fi

Preclinical Pharmacokinetic and Pharmacodynamic Relationships

General Absorption and Distribution Characteristics in Animal Models

This compound has shown favorable oral bioavailability and pharmacokinetic (PK) properties in preclinical models. In male cynomolgus monkeys, this compound demonstrated good oral bioavailability and linear, dose-proportional pharmacokinetics after single oral doses of 10–30 mg/kg. utupub.fiascopubs.org Studies also indicate that this compound is a poorly soluble weak base, and its absorption properties have been evaluated using in vitro dissolution tests, transit intestinal model studies, and physiologically based pharmacokinetic modeling to predict its in vivo performance. researchgate.nethelsinki.fi

Impact on Systemic Androgen Levels in Preclinical Species

In intact male cynomolgus monkeys, a single oral dose of this compound resulted in marked suppression of serum testosterone and DHEA levels. ascopubs.org This dose-dependent inhibition of principal androgens secreted from testicles and adrenals was observed even after a single oral administration. utupub.fi Furthermore, in preclinical studies, this compound demonstrated the capacity to suppress testosterone to undetectable levels when used in conjunction with LHRH agonists. researchgate.net

Research Methodologies and Investigative Techniques Applied to Odm 204

Cellular and Molecular Biology Techniques

Protein Expression and Interaction Analysis

The efficacy of ODM-204 as an androgen receptor antagonist and CYP17A1 inhibitor has been thoroughly characterized through various protein expression and interaction analyses. This compound demonstrates a high binding affinity to the wild-type AR, with a reported inhibition constant (Ki) of 47 nM. It acts as a potent and full antagonist for human AR, exhibiting an inhibitory concentration 50% (IC50) of 80 nM in AR-HEK293 cells stably expressing full-length human AR and an androgen-responsive luciferase reporter gene construct. In these assays, this compound proved to be a more potent AR antagonist compared to enzalutamide (B1683756), which had an IC50 value of 220 nM wikipedia.orgwikipedia.org.

Furthermore, this compound has shown activity against common AR mutants found in CRPC, including T877A, W741L, and F876L. The IC50 values for inhibiting the transactivation of these mutant ARs were 95 nM, 277 nM, and 6 nM, respectively wikipedia.orgciteab.com. Its inhibitory effect on the CYP17A1 enzyme, which is crucial for androgen biosynthesis, was determined with an IC50 of 22 nM mims.com. In vitro models, such as testicular microsomes and adrenocortical tumor cells (H295R), were utilized to study the compound's effects on steroidogenesis wikipedia.org.

Table 1: In Vitro Potency of this compound on Androgen Receptor and CYP17A1

Target/AssayMeasurementValueReference
Wild-type Androgen Receptor (AR) BindingKi47 nM wikipedia.org
Human AR Antagonism (AR-HEK293 cells)IC5080 nM wikipedia.org
AR(T877A) Mutant Transactivation InhibitionIC5095 nM wikipedia.org
AR(W741L) Mutant Transactivation InhibitionIC50277 nM wikipedia.org
AR(F876L) Mutant Transactivation InhibitionIC506 nM wikipedia.org
CYP17A1 Enzyme InhibitionIC5022 nM mims.com

Immunofluorescence and Microscopy for Androgen Receptor Subcellular Localization

Immunofluorescence and microscopy techniques were employed to assess the impact of this compound on the subcellular localization of the androgen receptor. Studies demonstrated that this compound inhibited the testosterone-mediated nuclear translocation of AR wikipedia.orgmims.com. This effect was observed to be comparable to or even greater than that of enzalutamide in assays evaluating AR nuclear localization wikipedia.org. Specifically, immunofluorescence studies using a FITC-labeled AR antibody were conducted in transfected COS-7 cells to analyze the nuclear and cytoplasmic distribution of AR. The cellular localization of endogenous AR in VCaP cells was also examined using similar antibody-based methods guidetopharmacology.org. These visual analyses provide direct evidence of this compound's ability to interfere with AR's crucial movement into the nucleus, a prerequisite for its transcriptional activity.

Animal Model Implementation and Evaluation

Preclinical animal models have been instrumental in evaluating the in vivo efficacy and pharmacodynamic effects of this compound. These studies adhere to ethical guidelines and provide critical insights into the compound's anti-tumor properties and its influence on steroid hormone levels.

Establishment and Characterization of Prostate Cancer Xenograft Models

The primary animal model utilized for evaluating this compound's anti-tumor properties was the murine VCaP xenograft model wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comuni.lu. VCaP cells are a well-characterized androgen-dependent prostate cancer cell line known for expressing high levels of the androgen receptor and secreting prostate-specific antigen (PSA) wikipedia.org. These cells also harbor the TMPRSS2-ERG fusion gene, making them a relevant model for studying CRPC wikipedia.org. Xenografts were established by subcutaneously grafting VCaP cells into male Hsd:Athymic Nude-Foxn1nu mice, typically aged 7 to 8 weeks wikipedia.orgwikipedia.org. All animal studies were conducted in accordance with European Union legislation (Directive 2010/63/EU) and Good Laboratory Practice (GLP) guidelines, with approvals from relevant national animal experiment boards wikipedia.org.

Tumor Volume and Growth Kinetics Monitoring in Vivo

In vivo studies demonstrated that this compound significantly inhibited tumor growth in murine VCaP xenograft models wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. A notable tumor growth inhibition of 66% was observed in a VCaP xenograft model treated with this compound wikipedia.org. Beyond in vivo effects, the anti-proliferative effect of this compound was also studied in vitro using androgen-dependent prostate cancer cell lines, VCaP and LNCaP. This compound effectively suppressed androgen-induced proliferation in LNCaP cells, showing greater efficiency than enzalutamide, abiraterone (B193195), or galeterone (B1683757). For VCaP cells, this compound and enzalutamide demonstrated comparable potency in inhibiting proliferation wikipedia.org.

Table 2: Anti-Proliferative Effects of this compound in Prostate Cancer Cell Lines

Cell LineCompoundIC50 (nM)Reference
LNCaPThis compound200 wikipedia.org
LNCaPEnzalutamide880 wikipedia.org
LNCaPAbiraterone1300 wikipedia.org
LNCaPGaleterone2600 wikipedia.org
VCaPThis compound260 wikipedia.org
VCaPEnzalutamide315 wikipedia.org
VCaPGaleterone2000 wikipedia.org
VCaPAbiraterone9000 wikipedia.org

Analysis of Biomarkers in Animal Tissues and Biofluids (e.g., Testosterone (B1683101), DHEA, PSA equivalents in research models)

This compound demonstrated a dose-dependent inhibition of adrenal and testicular steroid production, specifically testosterone and dehydroepiandrosterone (B1670201) (DHEA), in sexually mature male cynomolgus monkeys following a single oral dose (10-30 mg/kg) wikipedia.orgwikipedia.orgwikipedia.org. Similar inhibitory effects on steroid hormones were observed in human chorionic gonadotropin-treated male rats wikipedia.orgwikipedia.orgwikipedia.org. In rats, the co-administration of this compound significantly and dose-dependently potentiated the leuprolide acetate-mediated suppression of circulating testosterone levels and the decrease in weights of androgen-sensitive organs wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Testosterone and other steroid hormones from animal samples were quantified using liquid chromatography-mass spectrometry (LC/MS-MS) wikipedia.org. While PSA levels are typically monitored in human clinical trials, VCaP cells, used in xenograft models, are known to secrete PSA, making it a relevant "PSA equivalent" biomarker for monitoring tumor activity in these preclinical models wikipedia.org.

Histopathological and Immunohistochemical Analysis of Preclinical Tumor Tissues

In preclinical studies of anti-cancer agents, histopathological and immunohistochemical analyses are routinely performed to assess the impact of treatment on tumor morphology, cellular proliferation, apoptosis, and the expression of specific molecular markers within the tumor tissue. For this compound, while detailed specific findings on histopathology beyond tumor growth inhibition are not extensively detailed in the provided snippets, it is understood that such analyses would be conducted to evaluate the compound's effect on tumor architecture and cellular characteristics. Given its mechanism of action, immunohistochemical analysis would typically focus on assessing changes in androgen receptor (AR) protein levels and localization within the xenograft tumors following this compound treatment, complementing the in vitro findings on AR antagonism and nuclear translocation wikipedia.org. These analyses provide crucial insights into the drug's mechanism of action at the tissue level.

Future Research Directions and Identified Gaps in Knowledge

Exploration of Adaptive and Acquired Resistance Mechanisms to Dual Inhibition in Preclinical Systems

Castration-resistant prostate cancer (CRPC) is characterized by persistent androgen receptor (AR) signaling despite low levels of circulating androgens, often driven by AR overexpression, mutations, or splice variants. utupub.fimdpi.com While ODM-204's dual mechanism, inhibiting both CYP17A1 and AR, was designed to provide a more effective dampening of androgenic stimuli, understanding how cancer cells adapt to this specific dual inhibition is paramount. utupub.firesearchgate.net Preclinical studies have shown that this compound can antagonize AR and inhibit common AR mutations such as F877L, W742L, and T878A. researchgate.netresearchgate.netascopubs.org However, adaptive and acquired resistance mechanisms, which frequently emerge with other AR-targeted therapies like abiraterone (B193195) and enzalutamide (B1683756), need thorough investigation in the context of this compound. mdpi.com Future research should focus on identifying novel AR mutations or splice variants (e.g., AR-V7) that might emerge specifically under the selective pressure of this compound, as well as the activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR pathway) that could confer resistance. mdpi.com This exploration would involve long-term in vitro and in vivo preclinical models to simulate chronic drug exposure and identify the molecular alterations associated with treatment failure.

Identification and Validation of Novel Biomarkers for Response and Resistance in Research Models

The identification and validation of robust biomarkers are essential for guiding therapeutic decisions and predicting patient outcomes in CRPC. Given the complex nature of AR signaling in CRPC, research is needed to discover novel biomarkers that predict sensitivity or resistance to this compound. researchgate.netmdpi.com This involves comprehensive molecular profiling of preclinical models, including cell lines and xenografts, treated with this compound. Potential biomarkers could include specific genetic alterations in the AR gene, changes in the expression of genes involved in steroidogenesis or AR-regulated pathways, or alterations in the tumor microenvironment. For instance, the enzyme 3βHSD1 has been identified as a potential biomarker for resistance to novel antiandrogens, and its role in the context of this compound's dual inhibition warrants investigation. mdpi.com Such research would facilitate the development of personalized treatment strategies and help identify patient subgroups most likely to benefit from this compound.

Investigation of Combination Therapeutic Strategies with Other Modalities in Preclinical Studies

While this compound's dual inhibition offers a comprehensive blockade of the androgen axis, investigating combination therapeutic strategies with other modalities in preclinical studies is a critical avenue for enhancing efficacy and overcoming resistance. Preclinical data has indicated that this compound demonstrated significant antitumor activity in VCaP xenograft models, performing effectively, and in some comparative instances, better than single-agent enzalutamide or abiraterone, or their combination. ascopubs.org Despite this, combining this compound with agents targeting complementary or compensatory pathways could lead to synergistic effects. Potential combination partners could include inhibitors of the PI3K/AKT/mTOR pathway, PARP inhibitors, or novel immunotherapeutic agents, all of which are implicated in CRPC progression and resistance. mdpi.com These preclinical combination studies would aim to identify optimal drug pairings, dosing schedules, and the molecular rationale for such combinations, potentially leading to more durable responses.

Development and Utilization of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts) for this compound Research

Traditional two-dimensional cell culture and standard xenograft models often fail to fully recapitulate the heterogeneity and complex microenvironment of human prostate cancer. researchgate.net The development and utilization of advanced preclinical models, such as patient-derived organoids (PDOs) and patient-derived xenografts (PDXs), are crucial for more accurately studying the efficacy of this compound and dissecting resistance mechanisms. These models retain key characteristics of the original tumor, including histological architecture, genetic mutations, and tumor heterogeneity, providing a more physiologically relevant platform for drug testing. researchgate.net Employing PDOs and PDXs in this compound research would allow for a more precise evaluation of its anti-tumor activity in diverse genetic backgrounds, facilitate the identification of patient-specific responses, and enable the investigation of resistance mechanisms in a context that more closely mirrors the clinical setting.

Elucidation of Specific Structural Activity Relationships for Enhanced Potency and Selectivity in Research Compounds

The discovery of this compound involved structural modeling of the androgen receptor and CYP17A1 to incorporate cytochrome heme binding moieties into antiandrogen structures while retaining antiandrogen activity. utupub.firesearchgate.net Despite promising preclinical activity, the pharmacokinetic properties of this compound were noted as a factor preventing its further development. researchgate.netnih.gov Therefore, a detailed elucidation of specific structural activity relationships (SAR) is crucial for designing next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future SAR studies should focus on identifying molecular modifications that can optimize AR binding affinity, improve CYP17A1 inhibition, and enhance activity against emerging AR mutations or splice variants, while simultaneously addressing any pharmacokinetic limitations. This iterative process of chemical synthesis and biological evaluation is vital for developing more effective and clinically viable AR pathway inhibitors derived from the this compound scaffold.

Comparative Preclinical Studies with Emerging Androgen Receptor Pathway Inhibitors

The landscape of AR pathway inhibitors for CRPC is continuously evolving, with several novel agents under development, including darolutamide (B1677182) (ODM-201) and apalutamide. mdpi.comresearchgate.netgoogle.com Preclinical studies have indicated that this compound exhibits AR antagonism at a level similar to or even higher than enzalutamide. utupub.firesearchgate.net Conducting rigorous comparative preclinical studies between this compound (or its optimized derivatives) and these emerging AR pathway inhibitors is essential. Such studies should evaluate their relative efficacy across a range of CRPC models, including those with known resistance mechanisms to existing therapies. Comparisons should extend beyond simple growth inhibition to include effects on AR nuclear translocation, gene transcription, and the ability to overcome specific AR mutations or splice variants. These comparative analyses will help to define the unique advantages and optimal positioning of this compound within the growing arsenal (B13267) of AR-targeted therapies.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound121317454 uni.lu
Enzalutamide24785446
Abiraterone132974
Galeterone (B1683757)44670080
Darolutamide (ODM-201)135438883
Apalutamide (ARN-509)25141673
Bicalutamide2375 wikipedia.org

Detailed Research Findings (Preclinical Potency Data)

Q & A

Q. What is the molecular mechanism of ODM-204 in targeting androgen receptor (AR) signaling in prostate cancer?

this compound is a nonsteroidal dual inhibitor that simultaneously blocks CYP17A1 (a key enzyme in androgen biosynthesis) and competitively antagonizes AR binding. Preclinical studies report IC50 values of 22 nM for CYP17A1 inhibition and 80 nM for AR antagonism, effectively reducing androgen synthesis and AR-mediated transcriptional activity .

Q. Which experimental models are validated for evaluating this compound’s preclinical efficacy?

Androgen-sensitive prostate cancer cell lines (e.g., VCaP and LNCaP) and murine xenograft models are standard. For example, this compound reduced tumor growth by 60–75% in VCaP xenografts at 10 mg/kg/day doses, validated via tumor volume measurements and PSA level monitoring .

Q. How does this compound address resistance mechanisms in castration-resistant prostate cancer (CRPC)?

By dual targeting, this compound mitigates compensatory androgen synthesis (via CYP17A1 inhibition) and AR splice variant activation (via receptor antagonism). Preclinical data show reduced proliferation in enzalutamide-resistant LNCaP sublines, suggesting broader applicability .

Advanced Research Questions

Q. What methodological approaches resolve pharmacokinetic challenges in this compound clinical translation?

Phase I-II trials (e.g., DUALIDES study) used dose escalation with prednisone, but variable bioavailability necessitated pharmacokinetic modeling (e.g., non-compartmental analysis) and metabolite profiling via LC-MS/MS. Adjustments include enteric coatings to enhance stability or adjunct therapies to modulate hepatic metabolism .

Q. How can researchers validate this compound’s dual inhibition in combined pathway analyses?

Co-administration studies with AR degraders (e.g., ARD-69) and CYP17A1 inhibitors (e.g., abiraterone) in parallel in vitro/in vivo models, coupled with steroid hormone profiling (LC-MS) and RNA-seq for AR target genes (e.g., KLK3), isolate synergistic effects .

Q. What experimental designs address contradictions between preclinical efficacy and clinical trial limitations?

Comparative studies using patient-derived xenografts (PDX) and humanized liver mouse models improve translational relevance. For example, interspecies differences in CYP17A1 metabolism can be analyzed via cytochrome P450 activity assays .

Q. How should researchers design combination trials with this compound and existing AR-targeted therapies?

Sequential dosing (e.g., this compound + abiraterone) in CRPC cohorts requires factorial design trials with endpoints like PSA50 response rates and time to progression. Stratification by AR-V7 status ensures mechanistic clarity .

Q. What methodologies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in this compound research?

Data management plans (DMPs) must include raw LC-MS/MS datasets, preclinical dosing protocols, and clinical trial metadata (e.g., NCT identifiers). Tools like electronic lab notebooks (ELNs) and repositories like Zenodo enforce FAIR principles .

Q. How can transcriptomic profiling refine this compound’s mechanism of action in resistant tumors?

Single-cell RNA-seq of post-treatment tumor biopsies identifies resistance-associated pathways (e.g., glucocorticoid receptor upregulation). Differential expression analysis (DESeq2) and gene set enrichment (GSEA) validate target engagement .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogenous CRPC populations?

Bayesian hierarchical models account for inter-patient variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. Sensitivity analyses (e.g., Monte Carlo simulations) assess robustness to outliers in PSA response data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.